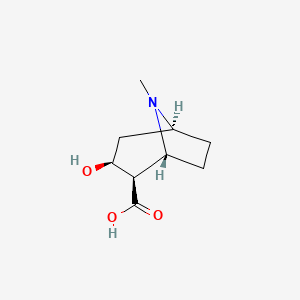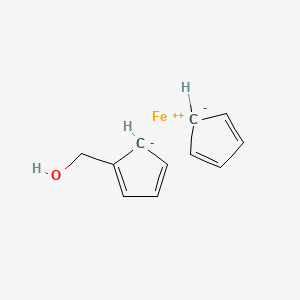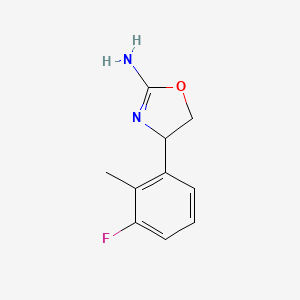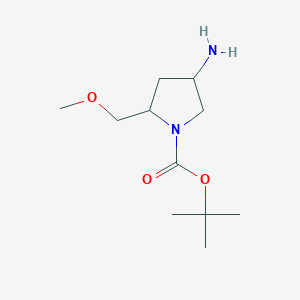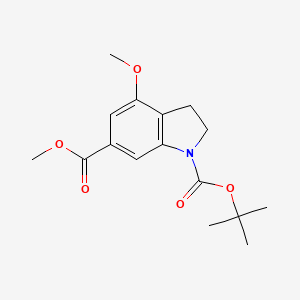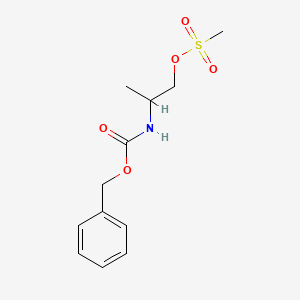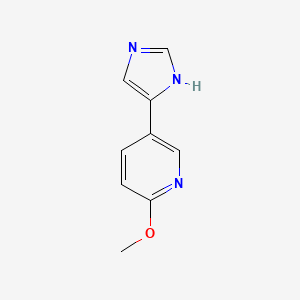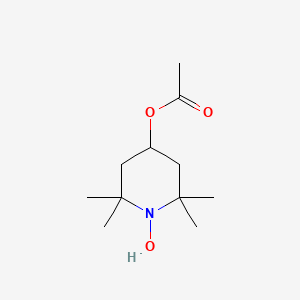
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired acetate ester.
Industrial Production Methods: In industrial settings, the production of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate often involves continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidyl derivatives.
科学研究应用
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
作用机制
The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate involves its ability to interact with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress by donating electrons to neutralize free radicals.
Molecular Targets: It targets enzymes and proteins involved in oxidative stress pathways, such as SIRT6 and HIF-1α.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, contributing to its protective effects against oxidative damage.
相似化合物的比较
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds have antioxidant properties, but TEMPO is more commonly used as a radical scavenger in various applications.
2,2,6,6-Tetramethyl-4-piperidone: This compound is a precursor to 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate and shares similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of antioxidant activity and chemical reactivity, making it valuable in diverse research and industrial applications.
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethyl-4-piperidone
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)15-9-6-10(2,3)12(14)11(4,5)7-9/h9,14H,6-7H2,1-5H3 |
InChI 键 |
CRGBPDJWOLULDY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


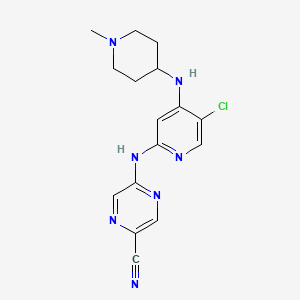
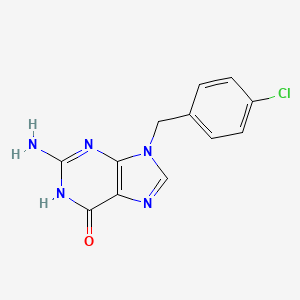
![3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8798769.png)
![1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine](/img/structure/B8798773.png)
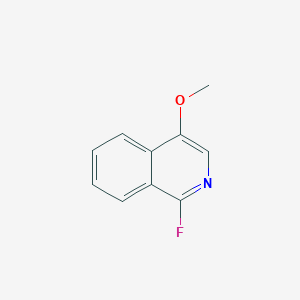
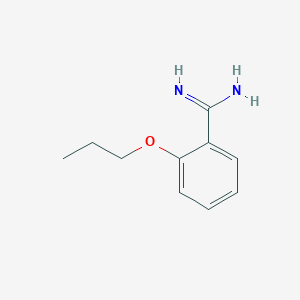
![Ethyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8798795.png)
